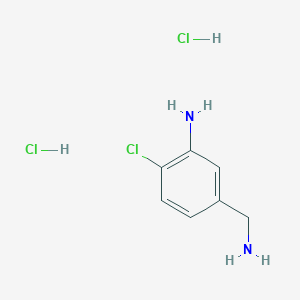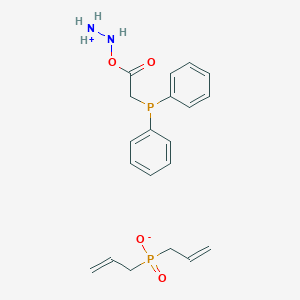
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate), commonly known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPPH has been studied extensively for its ability to act as a radical scavenger, which makes it useful in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of DPPH involves its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a radical scavenger by donating an electron to the free radical, which neutralizes its reactivity and prevents it from causing damage to cells and tissues.
Effets Biochimiques Et Physiologiques
DPPH has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has also been found to possess neuroprotective properties, which make it useful in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPPH in lab experiments is its ability to act as a radical scavenger, which makes it useful in various assays that measure antioxidant activity. However, one of the limitations of using DPPH is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of DPPH, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of DPPH with improved properties and reduced toxicity is an area of active research. Finally, the development of new assays that measure the antioxidant activity of DPPH and its derivatives is an area of ongoing research.
Méthodes De Synthèse
The synthesis of DPPH involves the reaction between diphenylphosphinic acid and hydrazine hydrate, followed by the reaction with di-2-propenylphosphinic acid. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
Applications De Recherche Scientifique
DPPH has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, DPPH has been found to possess antioxidant properties, which make it useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, DPPH has been used as a pesticide due to its ability to scavenge free radicals and prevent oxidative damage in plants. In material science, DPPH has been used as a radical initiator in the synthesis of polymers.
Propriétés
Numéro CAS |
103597-89-3 |
|---|---|
Nom du produit |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) |
Formule moléculaire |
C20H26N2O4P2 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
Clé InChI |
HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
SMILES canonique |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Autres numéros CAS |
103597-89-3 |
Synonymes |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
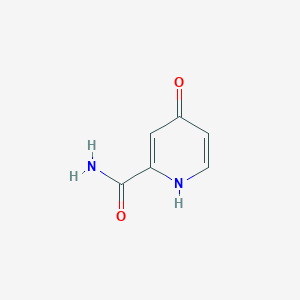
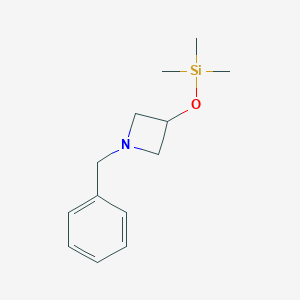
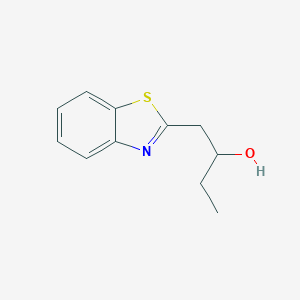
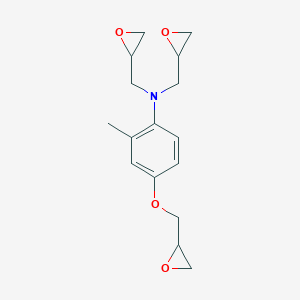
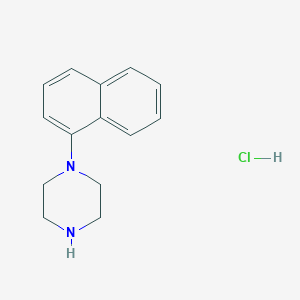

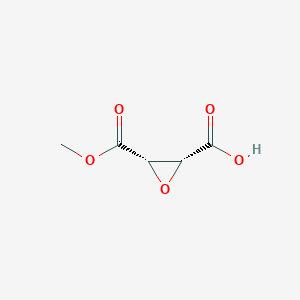
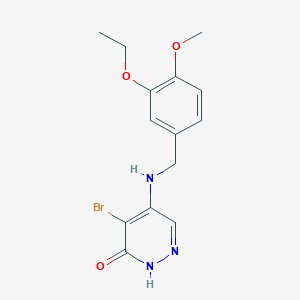
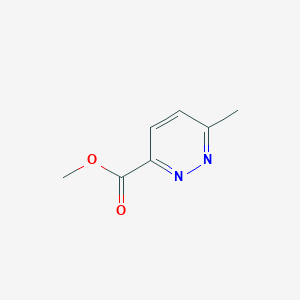
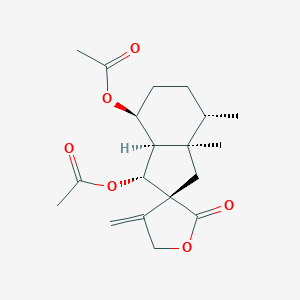
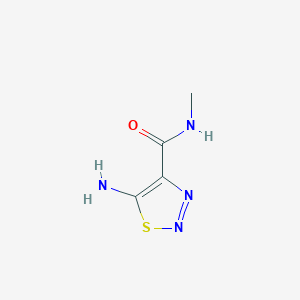
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
